3-oxo-3-[4-(2-phenoxyacetyl)piperazin-1-yl]propanoic Acid
Description
Properties
IUPAC Name |
3-oxo-3-[4-(2-phenoxyacetyl)piperazin-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c18-13(10-15(20)21)16-6-8-17(9-7-16)14(19)11-22-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCQWAMRJKYMKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC(=O)O)C(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-3-[4-(2-phenoxyacetyl)piperazin-1-yl]propanoic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Phenoxyacetyl Group: The phenoxyacetyl group is introduced via an acylation reaction using phenoxyacetyl chloride and the piperazine intermediate.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-oxo-3-[4-(2-phenoxyacetyl)piperazin-1-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the keto group to an alcohol.
Substitution: The phenoxyacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-oxo-3-[4-(2-phenoxyacetyl)piperazin-1-yl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-oxo-3-[4-(2-phenoxyacetyl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate various signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Structural Features
Key structural variations among analogs include substitutions on the piperazine ring, modifications to the carbonyl linker, and functional group replacements. Below is a comparative analysis:
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group in enhances metabolic stability and lipophilicity, whereas the sulfonic acid in increases hydrophilicity.
- Heterocyclic Additions : The pyrrolopyrimidine group in and pyridine in introduce nitrogen-rich aromatic systems, likely improving target engagement (e.g., kinase or receptor binding).
Physicochemical Properties
Predominant differences in solubility and stability arise from substituents:
Biological Activity
3-Oxo-3-[4-(2-phenoxyacetyl)piperazin-1-yl]propanoic acid, also known as AKOS BB-3989, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C15H18N2O5
- Molecular Weight : 306.31 g/mol
- CAS Number : [Not specified in the search results]
The compound features a piperazine ring substituted with a phenoxyacetyl group, which is significant for its biological interactions.
Research indicates that this compound may exert its biological effects through various mechanisms:
- Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) : A study synthesized a series of phenoxy-piperazine derivatives and evaluated their inhibitory activity against PTP1B, an important target in diabetes treatment. The compound demonstrated significant inhibition rates of up to 35.90% at a concentration of 100 μM, indicating its potential as an antidiabetic agent .
- Antidiabetic Activity : In vivo studies showed that specific derivatives normalized plasma glucose levels in diabetic models, suggesting that the compound could be beneficial in managing diabetes .
- Anti-inflammatory Properties : Compounds structurally related to this compound have been noted for their anti-inflammatory effects, although specific data on this compound's anti-inflammatory activity was not detailed in the search results.
Table 1: Summary of Biological Activities
Case Studies
- Antidiabetic Studies : In a study evaluating various phenoxy-piperazine derivatives, compound 4a exhibited a notable reduction in plasma glucose levels by approximately 40.3% at a dosage of 100 mg/kg in a sugar-loaded model . This suggests that modifications to the piperazine structure can enhance therapeutic efficacy.
- Docking Studies : Molecular docking studies have revealed that hydrogen bonding with specific amino acids (e.g., Arg221) plays a crucial role in the binding affinity and activity of these compounds against PTP1B, providing insights into their mechanism of action .
Q & A
Q. How are degradation products identified under accelerated stability testing conditions?
- Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with LC-MS/MS reveal breakdown products. High-resolution MS and tandem fragmentation map structural modifications. Comparative NMR analysis of stressed vs. pristine samples identifies hydrolyzed or oxidized species ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
